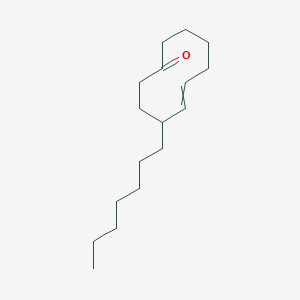
4-Heptylcyclodec-5-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptylcyclodec-5-EN-1-one is an organic compound characterized by a cyclodecane ring with a heptyl side chain and a double bond at the 5th position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Br2, Cl2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated cyclodecane derivatives
Substitution: Halogenated cyclodecane derivatives
Wissenschaftliche Forschungsanwendungen
4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Cyclodecane: A saturated analog without the double bond and heptyl side chain.
Cyclodecene: A similar compound with a double bond but without the heptyl side chain.
Heptylcyclohexane: A smaller ring analog with a heptyl side chain.
Uniqueness: 4-Heptylcyclodec-5-EN-1-one is unique due to its specific combination of a cyclodecane ring, a double bond, and a heptyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88298-22-0 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
4-heptylcyclodec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3 |
InChI-Schlüssel |
VLHAOQLOHKKELJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(=O)CCCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




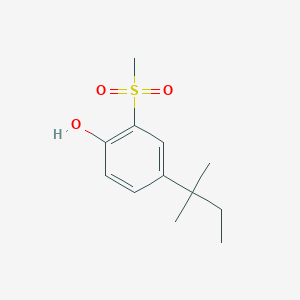
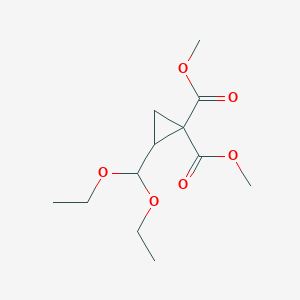

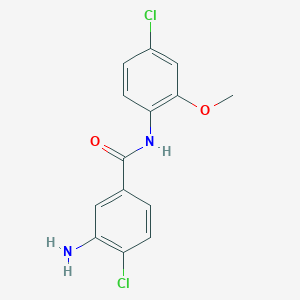
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
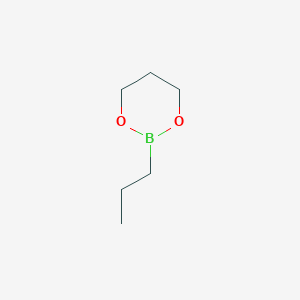
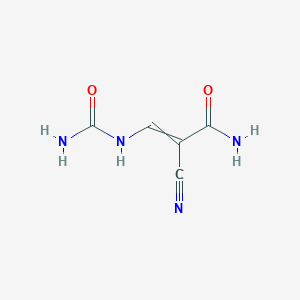
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
